molecular formula C28H29F3N2 B157078 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine CAS No. 135330-43-7

3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine

Cat. No.: B157078
CAS No.: 135330-43-7
M. Wt: 450.5 g/mol
InChI Key: SJOKZBTYGQAZNH-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine is a complex organic compound with a unique structure. It belongs to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a benzhydryl group, a trifluoromethylphenyl group, and an azabicyclo[2.2.2]octane framework. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzhydryl group: This step often involves a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.

    Attachment of the trifluoromethylphenyl group: This can be accomplished through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or trifluoromethylphenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, inflammation, and other medical conditions.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine shares similarities with other azabicyclo compounds, such as:
    • (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-ol
    • (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the benzhydryl and trifluoromethylphenyl groups, along with the azabicyclo[2.2.2]octane core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

135330-43-7

Molecular Formula

C28H29F3N2

Molecular Weight

450.5 g/mol

IUPAC Name

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C28H29F3N2/c29-28(30,31)24-14-8-7-13-23(24)19-32-26-22-15-17-33(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,32H,15-19H2/t26-,27-/m1/s1

InChI Key

SJOKZBTYGQAZNH-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F

Isomeric SMILES

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F

Synonyms

3-(2-trifluoromethylbenzylamino)-2-benzhydrylquinuclidine
3-TBBQ

Origin of Product

United States

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